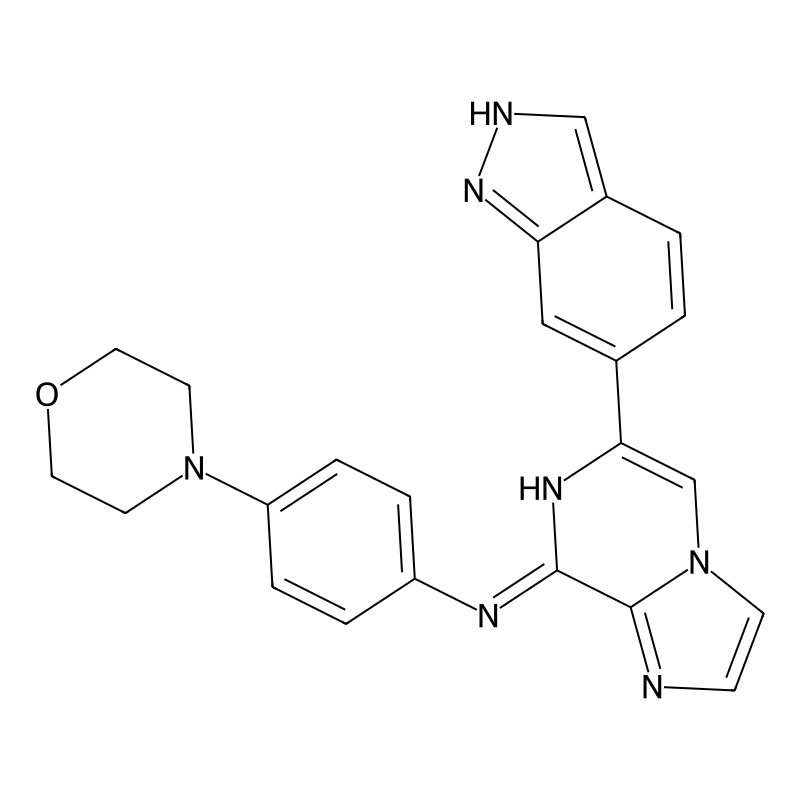

Entospletinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Entospletinib mechanism of action SYK inhibition

Molecular Mechanism of Action

Entospletinib (GS-9973) is a small molecule that acts as a highly selective, adenosine triphosphate (ATP)-competitive inhibitor of Syk [1] [2]. Syk is a cytoplasmic non-receptor protein tyrosine kinase expressed predominantly in hematopoietic cells, including B cells, macrophages, and neutrophils [2]. Its key mechanistic roles are summarized below:

- Syk Signaling Pathway: In a normal B-cell, activation of the B-cell receptor (BCR) leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a/b. Syk is then recruited, undergoes phosphorylation, and initiates downstream signaling cascades [1] [2]. These include pathways involving PI3K, AKT, PLCγ, and MAPK, which drive critical cellular functions like proliferation, differentiation, and adhesion [1].

- Inhibition of Oncogenic Signaling: In malignant B-cells (e.g., in CLL or AML), there is often constitutive activation of Syk and the BCR pathway, promoting cell survival and proliferation. This compound binds to Syk, disrupting its kinase activity and thus inhibiting this pro-survival signaling [1] [3]. It also disrupts the protective interaction between leukemic cells and the microenvironment by reducing the secretion of chemokines like CCL3 and CCL4 [1] [2].

- Selectivity Profile: A key advantage of this compound over earlier-generation Syk inhibitors like fostamatinib is its superior selectivity. Broad kinase panel screening showed that this compound primarily targets Syk, with minimal off-target effects on other kinases [1]. This selectivity is anticipated to result in a more favorable toxicity profile [1] [2].

Clinical and Preclinical Applications

Research and trials have demonstrated the efficacy of this compound across various conditions, supported by quantitative data.

Table 1: Efficacy of this compound in Clinical and Preclinical Studies

| Condition / Disease Model | Study Type / Model | Key Efficacy Findings | Source |

|---|

| Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | Phase 2 clinical trial (n=41) | • Objective Response Rate (ORR): 61.0% • 24-week Progression-free Survival (PFS) rate: 70.1% • Median PFS: 13.8 months • 94.9% of patients achieved reduction in adenopathy. | [1] [2] | | Indolent Non-Hodgkin Lymphoma (NHL) | Phase 2 clinical trial (e.g., Follicular Lymphoma, Marginal Zone Lymphoma) | • ORR: 13.0% (including one Complete Response). • Median PFS: 5.5 months. | [2] | | Graft-versus-Host Disease (GVHD) | Preclinical mouse model | • Survival: 60% survival at day +120 vs. 10% in placebo. • Clinical Signs: Dramatic improvement in eye and skin GVHD scores. • Reduced infiltration of SYK+ immune cells in target tissues. | [4] | | KMT2A-Rearranged Acute Leukemias | Preclinical patient-derived xenograft (PDX) models of infant Acute Lymphoblastic Leukemia (ALL) | • Inhibited leukemia proliferation as monotherapy. • Combination Therapy: Enhanced anti-leukemic effects when combined with vincristine chemotherapy or the MEK inhibitor selumetinib. | [3] | | Experimental Autoimmune Arthritis | Preclinical mouse model (K/BxN serum-transfer arthritis) | • Dose-dependently decreased clinical signs of joint inflammation (ankle thickness, clinical score). • Reduced local neutrophil accumulation and cytokine levels. | [5] |

Mechanisms of Resistance

Emerging research has begun to elucidate potential resistance mechanisms to SYK inhibition.

- Inflammatory Pathway Activation: In Acute Myeloid Leukemia (AML) models, cells with acquired resistance to this compound showed upregulation of inflammatory response pathways and TNFα signaling via NF-κB [6] [7].

- Cytokine-Mediated Rescue: Overexpression of Interleukin-3 (IL-3) was identified as a mechanism that can confer resistance to this compound-mediated cell death in AML cell lines [6] [7].

- RAS Pathway Activation: In KMT2A-rearranged ALL models, the presence of activating NRAS or KRAS mutations was associated with resistance to this compound monotherapy, suggesting that bypass signaling via the RAS/MAPK pathway can overcome SYK dependence [3].

The following diagram synthesizes the primary mechanism of action and the documented resistance pathways:

This diagram illustrates how this compound inhibits Syk to block oncogenic signaling, and the compensatory pathways cells activate to develop resistance.

Detailed Experimental Protocol

The following methodology is based on a pivotal phase 2 trial that investigated this compound in relapsed or refractory hematologic malignancies [1].

1. Study Design and Eligibility

- Design: Open-label, multicenter, phase 2 trial.

- Cohorts: Patients were enrolled into separate cohorts for Chronic Lymphocytic Leukemia (CLL), indolent Non-Hodgkin Lymphoma (NHL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-Cell Lymphoma (DLBCL).

- Key Eligibility Criteria:

- Documented diagnosis of CLL or NHL with progressive disease requiring treatment.

- Prior therapy must have included at least 2 cycles of a cytotoxic agent or 2 doses of a therapeutic antibody.

- Radiographically measurable lymphadenopathy or extranodal lymphoid malignancy.

2. Dosing and Administration

- Dosage: this compound was administered orally at 800 mg, twice daily (BID).

- Schedule: Dosing was continuous in 28-day cycles.

- Condition: Patients were instructed to take the drug under fasting conditions (no food or liquids other than water for 2 hours before and 1 hour after the dose).

3. Assessments and Endpoints

- Efficacy Assessments:

- Tumor response was assessed by computed tomography (CT) or magnetic resonance imaging (MRI) every 8 weeks for the first 24 weeks, then every 12 weeks thereafter.

- Response was determined using standardized criteria (e.g., International Workshop on CLL criteria).

- Primary Endpoint: For the CLL cohort, the primary endpoint was the progression-free survival (PFS) rate at 24 weeks.

- Secondary Endpoints included objective response rate (ORR), overall survival (OS), safety, and pharmacodynamic/pharmacokinetic parameters.

- Safety Monitoring: Included tracking of adverse events, serious adverse events, and laboratory abnormalities (e.g., liver enzymes, neutropenia).

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy with a well-defined mechanism centered on selective Syk inhibition. Its clinical activity is most established in relapsed/refractory CLL, with expanding preclinical evidence supporting its potential in AML, ALL, GVHD, and autoimmune conditions.

The future clinical utility of this compound appears to lie in rational combination therapies. As resistance mechanisms often involve parallel signaling pathways, combining this compound with agents like chemotherapy, MEK inhibitors, or even glucocorticoids may overcome resistance and improve outcomes [3] [6] [7]. Ongoing research continues to refine its role in the treatment landscape for hematologic cancers and inflammatory diseases.

References

- 1. An open-label phase 2 trial of this compound (GS-9973), a ... [pmc.ncbi.nlm.nih.gov]

- 2. Syk inhibitors in clinical development for hematological ... [jhoonline.biomedcentral.com]

- 3. Combinatorial efficacy of this compound and chemotherapy ... [haematologica.org]

- 4. prevents ocular and skin GVHD in mice... SYK inhibitor this compound [pmc.ncbi.nlm.nih.gov]

- 5. The selective inhibition of the Syk tyrosine kinase ... [frontiersin.org]

- 6. Inflammatory signaling pathways play a role in SYK ... [pmc.ncbi.nlm.nih.gov]

- 7. Inflammatory signaling pathways play a role in SYK resistant... inhibitor [nature.com]

Molecular Mechanism of Action and Signaling Pathway

Entospletinib is a highly selective, reversible, and adenosine triphosphate (ATP)-competitive inhibitor of SYK, with a dissociation constant (Kd) of 7.6 nM [1] [2]. SYK is a cytoplasmic tyrosine kinase expressed predominantly in hematopoietic cells.

The diagram below illustrates the core signaling pathway targeted by this compound and the compensatory mechanisms that can arise in resistance.

Figure 1: SYK Signaling Pathway and this compound Mechanism. this compound inhibits SYK, a key node in B-cell receptor and immunoreceptor signaling. In resistant states, compensatory pathways like IL-3 signaling and TNFα/NF-κB activation can re-activate downstream survival and inflammatory signals [3].

Detailed Experimental Protocols

To help you design studies, here are detailed methodologies from key research contexts.

In Vitro Assessment of Efficacy and Resistance in AML

This protocol is adapted from studies investigating this compound resistance and glucocorticoid sensitivity [3].

1. Cell Line Modeling:

- Generation of Resistant Cells: Culture AML cell lines (e.g., MV4-11, MOLM-14) with increasing concentrations of this compound over 3-6 months. Confirm resistance by comparing IC₅₀ values to parental (naive) cells.

- Transfection for Validation: Transfect naive cells with plasmids overexpressing candidate genes (e.g.,

IL3,NR3C1(glucocorticoid receptor)) using standard methods (e.g., lipofection) to validate resistance mechanisms.

2. Drug Sensitivity Screening:

- Plate naive and resistant cells in 96-well plates.

- Treat with a concentration gradient of this compound, glucocorticoids (e.g., dexamethasone, prednisolone), or other compounds of interest.

- Incubate for 48-72 hours and assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

- Calculate IC₅₀ values from dose-response curves.

3. Mechanistic Analysis (Western Blot):

- Lyse cells after drug treatment.

- Separate proteins via SDS-PAGE and transfer to a membrane.

- Probe with primary antibodies against:

- Target Engagement/Pathway: pSYK (Y525/526), total SYK.

- Downstream Signaling: pERK, total ERK.

- Resistance Markers: NR3C1, BIM.

- Use appropriate secondary antibodies and develop to detect protein levels.

4. Transcriptomic Analysis (RNA-seq):

- Extract total RNA from naive and resistant cells.

- Prepare libraries and perform sequencing.

- Analyze data for differential gene expression and conduct Gene Set Enrichment Analysis (GSEA) to identify upregulated pathways (e.g., "Inflammatory Response," "TNFα signaling via NF-κB").

In Vivo Assessment in a Renal Disease Model

This protocol is based on the study of this compound in a mouse model of acute kidney injury [4].

1. Animal Model:

- Use adult male C57BL/6 mice.

- Induce unilateral renal ischemia-reperfusion injury (IRI) by clamping the renal pedicle of the left kidney for 30-45 minutes. The right kidney remains intact.

2. Dosing Regimen:

- Treatment Group: Administer this compound via intraperitoneal (i.p.) injection at 20 mg/kg.

- Schedule: Inject 30 minutes prior to IRI, then daily for the first 6 days, and every other day until day 14.

- Control Group: Administer an equivalent volume of vehicle (e.g., DMSO).

3. Endpoint Analysis:

- Histopathology: On days 1, 7, and 14, harvest kidneys for Periodic acid-Schiff (PAS) staining to score tubular injury and Masson's trichrome staining to quantify fibrosis area.

- Biomarker Analysis: Isolate whole kidney protein lysates for immunoblotting of SYK phosphorylation, α-SMA (fibrosis), and other markers.

- Flow Cytometry: Digest kidney tissue to create a single-cell suspension. Stain with antibodies for immune cell populations (e.g., CD45⁺ for leukocytes, F4/80⁺ for macrophages, Ly6G⁺ for neutrophils) and analyze by flow cytometry to quantify inflammatory cell infiltration.

Pharmacokinetics and Pharmacodynamics Profile

Data from a first-in-human study in healthy volunteers provides a foundation for dosing in research.

| Parameter | Findings |

|---|---|

| Half-life | 9 - 15 hours [1] |

| Dosing | 400 mg twice daily (BID) established as the recommended Phase 2 dose (RP2D) [5] [6] |

| Absorption | Solubility-limited absorption; exposures plateau at doses ≥600 mg BID [1] |

| Target Engagement | At 600 mg BID: >90% CD63 inhibition (peak) and >60% (trough); >70% pSYK inhibition (peak) and >50% (trough) [1] |

Safety and Tolerability Profile

The safety profile of this compound is characterized by manageable, on-target effects.

- Common Adverse Events: Fatigue, nausea, decreased appetite, constipation, and diarrhea are frequently observed [2] [5].

- Laboratory Abnormalities: Transaminase elevations (increased AST/ALT), cytopenias (neutropenia, lymphocytopenia, anemia, thrombocytopenia) are common and may require monitoring and dose management [2] [5].

- Comparison: this compound demonstrates a more favorable off-target toxicity profile compared to the less selective SYK inhibitor fostamatinib [1] [2].

Based on the current evidence, future research on this compound will likely focus on:

- Rational Combination Therapies: Overcoming resistance by pairing this compound with agents that target compensatory pathways, such as glucocorticoids in AML or other kinase inhibitors [3].

- Biomarker-Driven Patient Selection: Identifying predictive biomarkers, such as high

HOXA9/MEIS1expression in AML, to enrich for patient populations most likely to respond [6]. - Expansion in Non-Oncologic Indications: Further exploration of its potent anti-inflammatory effects in models of sterile inflammation and fibrotic diseases [4].

References

- 1. Pharmacokinetics, Pharmacodynamics, and Safety of ... [pmc.ncbi.nlm.nih.gov]

- 2. An Open-label, Phase II Trial of this compound (GS-9973), a ... [pmc.ncbi.nlm.nih.gov]

- 3. Inflammatory signaling pathways play a role in SYK ... [nature.com]

- 4. The spleen tyrosine kinase inhibitor this compound resolves ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound and obinutuzumab in patients with relapsed/ ... [pmc.ncbi.nlm.nih.gov]

- 6. A phase 2 substudy of the Beat AML Master Trial - PMC [pmc.ncbi.nlm.nih.gov]

Entospletinib spleen tyrosine kinase signaling pathway

Molecular Mechanism of Action and Signaling Pathways

Entospletinib exerts its effects by specifically targeting SYK, a cytoplasmic non-receptor tyrosine kinase critical for immunoreceptor signaling [1].

Figure 1: Core SYK signaling pathway and this compound inhibition. SYK transmits signals from immunoreceptors (BCR, FCR, CLEC) via downstream pathways; this compound blocks SYK activation.

Key Experimental Evidence and Protocols

This compound's efficacy has been evaluated through various experimental models, from in vitro studies to in vivo disease models.

In Vitro Binding and Cellular Activity

- Enzymatic Assays: A Lance-based assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified SYK kinase, measured at 7.7 nM [2].

- Selectivity Profiling: this compound is profiled against a panel of 359 non-mutant kinases at a concentration of 10 µM. Target protein phosphorylation assays in cells confirm high selectivity for SYK, though off-target inhibition of Flt3, Jak2, c-Kit, KDR, and Ret is observed at higher concentrations [2].

- Cell Viability/Proliferation Assays: AML cell lines are treated with this compound, and viability is measured via assays like CellTiter-Glo. RNA sequencing of treated cells shows downregulation of inflammatory response and TNFα signaling via NF-κB gene sets [3] [4].

In Vivo Efficacy in Disease Models

- Acute Kidney Injury (AKI) to Chronic Kidney Disease (CKD) Model: In a mouse model of unilateral renal ischemia-reperfusion injury (IRI), this compound is administered intraperitoneally at 20 mg/kg [5].

- Dosing Protocol: First dose 30 minutes before IRI, followed by daily injections for 6 days, then every other day until day 14 [5].

- Key Analyses: Kidneys are analyzed using single-cell RNA sequencing, digital spatial profiling, intravital microscopy, and flow cytometry. Outcomes include tubular injury scoring, quantification of fibrosis, and assessment of inflammatory infiltrates [5].

- Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Humans: A first-in-human, double-blind, placebo-controlled study in healthy volunteers administers single (25-1200 mg) or multiple twice-daily oral doses (25-1200 mg) for 7 days [6].

The workflow for the in vivo kidney study can be summarized as follows:

Figure 2: Experimental workflow for in vivo kidney disease modeling. This compound effects are evaluated in mouse IRI model using multi-omics and cellular analyses.

Translational and Clinical Data

The transition from preclinical models to clinical studies has established the therapeutic potential and safety profile of this compound.

| Aspect | Findings |

|---|---|

| Clinical Efficacy (Hematologic Cancers) | In a phase II trial for relapsed/refractory CLL, this compound monotherapy (800 mg twice daily) showed an Overall Response Rate (ORR) of 61% and a median Progression-Free Survival (PFS) of 13.8 months [6] [7]. |

| Safety & Tolerability | Generally well-tolerated. Common adverse events include diarrhea, nausea, fatigue; serious events include dyspnea and pneumonia. Grade 3/4 lab abnormalities include neutropenia and elevated liver transaminases [6] [7]. |

| Pharmacodynamic Biomarkers | Doses ≥600 mg twice daily provide >90% inhibition of ex vivo anti-IgE-stimulated CD63 on basophils at peak, and >60% at trough [6]. |

| Resistance Mechanisms (in AML) | Acquired resistance is linked to upregulation of inflammatory pathways (TNFα/NF-κB) and NR3C1 (glucocorticoid receptor). Overexpression of IL-3 can promote resistance [3] [4]. |

Practical Research Considerations

- In Vitro Concentration Guidance: Due to off-target effects on Flt3, Jak2, and c-Kit at higher concentrations, it is recommended not to exceed 1 µM in cellular assays to maintain SYK-specific effects [2].

- In Vivo Formulation: this compound has poor solubility, often requiring formulation in co-solvents like NMP/PEG-400 for pharmacokinetic studies in mice [2]. Dosing regimens of 1 mg/kg and 3 mg/kg have been used to achieve target coverage [2].

References

- 1. Targeting spleen tyrosine kinase (SYK) [sciencedirect.com]

- 2. Probe this compound [chemicalprobes.org]

- 3. Inflammatory signaling pathways play a role in SYK ... [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory signaling pathways play a role in SYK ... [nature.com]

- 5. The spleen tyrosine kinase inhibitor this compound resolves ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Pharmacodynamics, and Safety of ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Mechanism of Action and Role in B-Cell Receptor Signaling

Entospletinib is an adenosine triphosphate competitive inhibitor of Syk with high selectivity, acting as a key intermediary in the B-cell receptor signaling pathway [1]. The diagram below illustrates the core BCR signaling pathway and where this compound acts.

Syk is primarily expressed in hematopoietic cells and is a critical signaling node not only for the BCR but also for other immune receptors like Fc receptors and integrins [1]. By inhibiting Syk, this compound disrupts downstream survival signals, leading to reduced secretion of chemokines like CCL3 and CCL4, and causes malignant B-cells to mobilize from protective tissue microenvironments into the bloodstream, where they undergo cell death [2] [1].

Clinical Efficacy in Hematologic Malignancies

Clinical trials of this compound monotherapy have shown varying efficacy across different B-cell malignancies. The table below summarizes key efficacy data from phase II studies.

| Malignancy | Response Rate | Progression-Free Survival (PFS) | Key Findings |

|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) [1] | 61.0% (Partial Response) | Median PFS: 13.8 months | 94.9% of patients achieved a reduction in lymph node size. |

| Indolent Non-Hodgkin Lymphoma (iNHL) [1] | 13.0% (1 CR, 7 PR) | Median PFS: 5.5 months | Includes follicular lymphoma, lymphoplasmacytoid lymphoma, and marginal zone lymphoma. |

| Diffuse Large B-Cell Lymphoma (DLBCL) [3] | 0% (No CR or PR) | Median PFS: 1.5 months | 22% of evaluable patients had some reduction in tumor burden, though it did not meet formal response criteria. |

| Mantle Cell Lymphoma (MCL) [1] | Information not specified in search results as "modest activity". | Information not specified in search results. | Further development in NHL may focus on combination regimens. |

Safety and Tolerability Profile

This compound is generally well-tolerated, with a safety profile considered acceptable for its clinical context [1].

- Common Adverse Events: In a DLBCL trial, frequent treatment-emergent adverse events included fatigue (42%), nausea (42%), decreased appetite (37%), constipation (33%), and dyspnea (30%) [3].

- Laboratory Abnormalities: Common lab abnormalities included lymphocytopenia (49%), anemia (47%), increased aspartate aminotransferase (37%), and chronic kidney disease (44%, based on creatinine measurements) [3].

- Comparison to Other SYK inhibitors: As a second-generation Syk inhibitor, this compound was designed for greater kinase selectivity than fostamatinib, leading to fewer off-target adverse effects [1].

Detailed Experimental Protocol: In Vivo Efficacy

To evaluate the efficacy of this compound in a disease model, the following methodology from a recent study on kidney injury can serve as a template for in vivo investigation [4]:

- Animal Model: Unilateral renal ischemia-reperfusion injury (IRI) in mice is used to model tissue injury and maladaptive repair.

- Dosing Regimen:

- Formulation and Route: this compound is administered via intraperitoneal injection.

- Dosage: 20 mg/kg.

- Schedule: The first dose is given 30 minutes before injury. Treatment continues with daily injections for the first 6 days, followed by injections every other day until the endpoint (e.g., day 14).

- Key Assessments:

- Pharmacodynamic Analysis: Immunoblotting of tissue lysates to confirm reduced phosphorylation of Syk at Y519/520.

- Efficacy Endpoints:

- Histopathology: Kidney size/weight, Periodic acid-Schiff (PAS) staining for tubular injury, and Masson's trichrome staining for fibrosis.

- Molecular Analysis: Immunoblotting or immunofluorescence for fibrosis markers like α-Smooth muscle actin (αSMA).

- Cellular Analysis: Flow cytometry, single-cell RNA sequencing, and intravital microscopy to analyze leukocyte recruitment and phenotype.

Emerging Research and Potential Resistance Mechanisms

Research into this compound has expanded beyond hematologic cancers and uncovered potential resistance pathways. The diagram below summarizes an identified resistance mechanism in AML models.

- Potential in Non-Oncologic Indications: A 2025 study demonstrated that this compound resolves inflammation and promotes tissue repair in a mouse model of acute kidney injury, significantly attenuating the transition to chronic kidney disease by targeting proinflammatory macrophages [4].

- Resistance in AML: Research indicates that AML cells with acquired resistance to this compound show a strong enrichment for inflammatory response and TNFα signaling via NF-κB [5]. These resistant cells also display upregulation of the glucocorticoid receptor (NR3C1) and increased sensitivity to glucocorticoids like dexamethasone [5]. Furthermore, overexpression of interleukin-3 (IL-3) has been validated as a mechanism that can promote resistance to this compound [5].

Key Considerations for Research and Development

- Combination Therapies: Given the modest efficacy of this compound as a monotherapy in some aggressive lymphomas and the emergence of resistance, its future clinical application likely lies in rational combination strategies [2] [1].

- Biomarker-Driven Selection: Clinical activity in AML has been observed in patients with high expression of HOXA9 and MEIS1, highlighting the importance of patient stratification by biomarkers in clinical trials [5] [6].

References

- 1. Syk inhibitors in clinical development for hematological malignancies [jhoonline.biomedcentral.com]

- 2. Targeting B-cell receptor signaling kinases in chronic lymphocytic... [pmc.ncbi.nlm.nih.gov]

- 3. An Open-label, Phase II Trial of this compound (GS-9973), a ... [pmc.ncbi.nlm.nih.gov]

- 4. The spleen tyrosine kinase inhibitor this compound resolves ... [pmc.ncbi.nlm.nih.gov]

- 5. Inflammatory signaling pathways play a role in SYK ... [nature.com]

- 6. A Phase 1b/2 Study of this compound (GS-9973) ... [dana-farber.org]

entospletinib pharmacokinetics half-life healthy volunteers

Pharmacokinetic & Pharmacodynamic Profile

| Parameter | Summary of Findings | Key Details |

|---|---|---|

| Plasma Half-Life | 9-15 hours (median) [1] [2] [3] | Supports twice-daily (BID) oral dosing. |

| Absorption & Exposure | Exposure (AUC & C~max~) increases less than proportionally with dose; plateaus at doses ≥600 mg BID [1] [3] | Suggests solubility-limited absorption at higher doses. |

| Dosing & Target Coverage | Doses ≥600 mg BID provide >50% target coverage at trough concentrations [1] | Based on inhibition of phosphorylated SYK (pSYK) biomarker. |

| Key Pharmacodynamic Effects | >90% CD63 inhibition at peak concentrations; >60% at trough [1] [3] | Corresponding pSYK inhibition was >70% at peak and >50% at trough. |

Detailed Experimental Protocols

The data above was characterized through the following rigorous clinical study designs and laboratory methods.

Study Design and Population

- Design: The primary data comes from a first-in-human (FIH), randomized, double-blind, placebo-controlled, single and multiple ascending dose study [1] [3].

- Cohorts: Healthy volunteers were enrolled in sequential cohorts. Some received single oral doses (25, 75, 200, 600, 1200 mg), while others received multiple twice-daily (BID) doses for 7 days (25, 75, 200, 600, 900, 1200 mg BID), all under fasted conditions [1].

- Subjects: The study involved 120 healthy subjects (median age 32-36 years) who were generally 18-45 years old and in good health [1] [3].

Pharmacokinetic Assessment

- Sampling: Serial blood samples were collected pre-dose and over up to a 48-hour period after single or multiple dosing to fully characterize the pharmacokinetic profile [1] [3].

- Bioanalytical Method: Entospletinib plasma concentrations were quantified using a validated high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) method. The assay involved a liquid/liquid extraction procedure [3].

Pharmacodynamic Assessment

- Biomarkers: Two key biomarkers were measured to confirm target engagement and biological activity:

- Sampling: Blood samples for pharmacodynamic analysis were collected pre-dose and over a 48-hour period. Samples were refrigerated and analyzed within 12 hours of collection [3].

Safety Assessment

Safety was evaluated through continuous monitoring of adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), physical examinations, vital signs, and 12-lead electrocardiograms (ECGs) [3].

SYK Signaling Pathway and this compound Mechanism

The following diagram illustrates the B-cell receptor signaling pathway and the mechanism by which this compound exerts its effect.

SYK inhibition by this compound blocks BCR-mediated signaling [1] [4].

Key Takeaways for Researchers

- Favorable PK/PD: The half-life and sustained target coverage at trough support a twice-daily dosing schedule in clinical trials [1].

- Absorption Limitation: The exposure plateau at higher doses is a critical formulation and dosing consideration for future development [1].

- Biomarker Utility: The study successfully used pSYK and CD63 as translatable pharmacodynamic biomarkers to confirm target engagement in a healthy volunteer population [1].

References

- 1. Pharmacokinetics, Pharmacodynamics, and Safety of ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, Pharmacodynamics, and Safety of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Pharmacodynamics, and Safety of ... [link.springer.com]

- 4. Combinatorial efficacy of this compound and chemotherapy ... [haematologica.org]

Quantitative Pharmacodynamic Profile of Entospletinib

The following table summarizes the key pharmacodynamic (PD) parameters of Entospletinib in healthy volunteers, as established through its inhibition of CD63 expression and SYK phosphorylation (pSYK). The data show that the effect is both dose-dependent and exposure-dependent [1] [2].

| PD Marker | PD Measure | Dosing Condition | Peak Effect (at Cmax) | Trough Effect (at Ctrough) |

|---|---|---|---|---|

| CD63 Expression | Functional inhibition of basophil activation | ≥600 mg twice daily | >90% inhibition | >60% inhibition |

| pSYK (Y525) | Direct inhibition of SYK phosphorylation | ≥600 mg twice daily | >70% inhibition | >50% inhibition |

Mechanism of Action and Pharmacodynamic Relationship

The diagram below illustrates the mechanistic pathway through which this compound elicits its pharmacodynamic effects, leading to the inhibition of the CD63 and pSYK biomarkers.

Detailed Experimental Protocols for PD Biomarkers

The quantitative data in the table above were generated using specific, validated ex vivo and biochemical assays. Here are the detailed methodologies for each.

Protocol 1: Ex Vivo CD63 Expression Assay on Basophils

This functional assay measures the inhibition of basophil activation, a process dependent on SYK signaling [1].

- 1. Principle: Whole blood samples collected from subjects at various timepoints after this compound dosing are stimulated ex vivo. The degree of SYK pathway inhibition by the drug is quantified by measuring the reduced surface expression of CD63 on basophils.

- 2. Stimulation: A fixed concentration of anti-immunoglobulin E (anti-IgE) is added to whole blood samples to activate the FcεRI receptor pathway, which is upstream of and dependent on SYK.

- 3. Staining & Flow Cytometry: The stimulated samples are stained with fluorescently-labeled antibodies against CD63 and CD203c (a basophil-specific marker). Using flow cytometry, basophils are gated based on CD203c positivity, and the level of CD63 expression on this population is measured.

- 4. Data Analysis: The percentage of CD63 inhibition is calculated by comparing the geometric mean fluorescence intensity (gMFI) of CD63 in post-dose samples to the pre-dose (baseline) sample.

Protocol 2: Pervanadate-Evoked pSYK Y525 Assay

This direct biochemical assay measures the inhibition of SYK phosphorylation itself [1].

- 1. Principle: This method assesses the drug's ability to directly inhibit the phosphorylation of SYK at a specific activation site (tyrosine 525) in human peripheral blood mononuclear cells (PBMCs).

- 2. Cell Stimulation: PBMCs isolated from subject blood samples are stimulated ex vivo with pervanadate, a tyrosine phosphatase inhibitor. This treatment evokes a robust and sustained phosphorylation of SYK, providing a strong signal for measurement.

- 3. Cell Lysis & Analysis: After stimulation, cells are lysed. The level of phosphorylated SYK (pSYK Y525) in the lysates is then quantified using a specific immunoassay method, likely an electrochemiluminescence-based method (e.g., Meso Scale Discovery [MSD] platform).

- 4. Data Analysis: The percentage of pSYK inhibition is calculated by comparing the pSYK signal in post-dose samples to the pre-dose (baseline) sample.

Correlation with Pharmacokinetics and Clinical Relevance

The pharmacodynamic effects are closely linked to drug exposure [1].

- Exposure-Response: The inhibition of both CD63 and pSYK was directly related to plasma concentrations of this compound, with maximal effect at peak concentrations ((C_{max})) and sustained effect at trough ((C_{trough})).

- Dosing Rationale: The 800 mg twice-daily dose selected for later-phase clinical trials in oncology was based on this PK/PD relationship, as it provided >50% target coverage (based on pSYK inhibition) at the end of the dosing interval [1] [3].

- Clinical Utility: In a phase 2 trial for relapsed or refractory chronic lymphocytic leukemia (CLL), this dosing regimen demonstrated an objective response rate of 61.0%, validating the pharmacodynamic findings with clinical efficacy [3].

References

entospletinib selective reversible ATP-competitive inhibitor

Mechanism of Action and Signaling Pathways

Entospletinib exerts its effects by inhibiting SYK, a central cytoplasmic protein tyrosine kinase that acts as a proximal intermediary in multiple signaling pathways.

The following diagram illustrates the key signaling pathways mediated by SYK and the point of inhibition by this compound.

SYK integrates signals from multiple immune receptors, and its inhibition by this compound blocks key pro-survival and inflammatory pathways.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various disease models. The table below consolidates key quantitative findings from preclinical and clinical studies.

| Disease Model / Context | Key Experimental Finding | Quantitative Result / Correlation |

|---|---|---|

| KMT2A-rearranged (KMT2A-r) ALL (Preclinical PDX models) | In vivo inhibition of leukemia proliferation with this compound monotherapy [1] | Enhanced activity in combination with vincristine. NRAS/KRAS mutations conferred resistance [1]. |

| SYK Inhibitor-Resistant AML | Increased sensitivity to glucocorticoids (e.g., dexamethasone) in resistant cells vs. naive cells [2] | IC50 for dexamethasone:

- MV4-11 naive: 11.9 µmol/L

- MV4-11 resistant: 0.2 µmol/L [2] | | Autoantibody-Induced Experimental Arthritis (Mouse Model) | Dose-dependent reduction in clinical signs of joint inflammation with this compound [3] | Reduced local neutrophil accumulation and cytokine levels; no significant impact on macrophage numbers or animal health status [3]. | | Relapsed/Refractory DLBCL (Phase II Clinical Trial) | Limited clinical activity as monotherapy [4] | 0% objective response rate (0/43 patients); median progression-free survival: 1.5 months [4]. | | Chronic Kidney Disease (Mouse IRI Model) | this compound attenuated transition from acute kidney injury to chronic kidney disease [5] | Significantly reduced renal fibrosis area on day 14:

- Vehicle: 13.00% ± 1.51%

- This compound: 3.96% ± 1.05% [5] |

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound, here are detailed methodologies for key experiments cited in the literature.

Protocol: In Vitro Drug Sensitivity and Viability Screen

This protocol is based on the chemical library screen used to identify drug sensitivities in SYK inhibitor-resistant AML cells [2].

- Cell Lines: Use SYK inhibitor-resistant cell lines (e.g., MV4-11, MOLM-14 with acquired resistance) and their parental, naive counterparts as controls.

- Compound Library: Screen against a focused oncology compound library (e.g., the ~1900-compound Mechanism Interrogation PlatE (MIPE) library).

- Procedure:

- Seed cells in 384-well plates.

- Treat with a range of compound concentrations (e.g., 1 nM to 10 µM).

- Incubate for a predetermined period (e.g., 72 hours).

- Measure cell viability using a standard assay (e.g., CellTiter-Glo).

- Data Analysis: Calculate IC50 values for each compound. Compare the IC50 values between resistant and naive cells to identify compounds with increased sensitivity in the resistant population, such as glucocorticoids [2].

Protocol: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This method details the evaluation of this compound, alone and in combination, in infant ALL PDX models [1].

- Animal Model: NOD.Cg-Prkdcscid Il2rγtm1Wjl/SzJ (NSG) mice.

- Model Establishment: Implant viably cryopreserved primary human ALL cells (e.g., KMT2A-rearranged) via intravenous or intraosseous injection.

- Drug Formulation:

- This compound: Administered via medicated rodent chow at concentrations of 0.03%, 0.05%, and 0.07% (w/w), optimized to match pharmacokinetics in human trials.

- Chemotherapy/Combination: Vincristine (intraperitoneal) or selumetinib (oral gavage).

- Treatment & Monitoring:

- Randomize mice into treatment groups (vehicle, this compound monotherapy, combination) after leukemia engraftment is confirmed (e.g., by bioluminescent imaging or human CD45+ cell count in peripheral blood).

- Monitor disease burden regularly.

- Endpoint Analysis: Compare leukemia proliferation (e.g., bioluminescent signal, human cell burden in bone marrow/spleen) and overall survival between groups [1].

Protocol: In Vivo Model of Autoimmune Arthritis

This protocol describes the use of this compound in an autoantibody-induced inflammatory disease model [3].

- Animal Model: 6-10 week-old C57BL/6 mice.

- Disease Induction: Induce arthritis by a single intraperitoneal injection of 300 µL of K/BxN (arthritic) serum.

- Drug Administration:

- This compound: Prepared in water and mucilage. Administer orally by gavage at selected doses (e.g., twice daily).

- Control: Vehicle (water and mucilage) administered similarly.

- Dosing Schedule: Begin treatment one day before arthritis induction and continue throughout the experiment.

- Disease Assessment:

- Macroscopic: Measure ankle thickness with a caliper daily. Assign a visible clinical score (0-10 scale).

- Microscopic: On day 6, harvest limbs for histology (H&E staining) to assess inflammation and joint damage.

- Cellular Analysis: Digest limbs for flow cytometry to quantify local neutrophil (Ly-6G+ CD11b+) and macrophage (Ly-6G- CD11b+) accumulation [3].

Mechanisms of Resistance and Emerging Insights

Understanding resistance is critical for clinical development. Key mechanisms identified in research settings include:

- Inflammatory Pathway Activation: In SYK inhibitor-resistant AML cells, RNA sequencing revealed a strong enrichment for inflammatory response and TNFα signaling via NF-κB gene sets. Intriguingly, naive cells treated with this compound downregulated these same pathways, suggesting that their upregulation is a key resistance mechanism [2].

- Cytokine-Mediated Rescue: A genome-scale overexpression screen identified Interleukin-3 (IL-3) as a potent driver of resistance to this compound. Forced expression of IL-3 promoted resistance to SYK inhibitor-mediated cell death and enhanced colony-forming potential [2].

- RAS Pathway Activation: In KMT2A-rearranged ALL PDX models, the presence of NRAS or KRAS mutations was associated with a lack of response to this compound, suggesting RAS-mediated resistance. This resistance could be overcome by combining this compound with the MEK inhibitor selumetinib [1].

The following diagram summarizes the documented resistance mechanisms to SYK inhibition.

Resistance to this compound can arise from alternative pathway activation, while a resulting vulnerability to glucocorticoids is observed.

Conclusion and Research Outlook

This compound represents a valuable tool for selectively probing SYK-dependent biology. Current evidence suggests its most promising therapeutic application may lie in combination regimens:

- In KMT2A-rearranged leukemias, combination with chemotherapy or MEK inhibitors shows enhanced efficacy and can overcome RAS-mediated resistance [1].

- In inflammatory diseases, its ability to resolve inflammation by targeting specific myeloid cell populations, such as proinflammatory macrophages and neutrophils, is a key advantage [5] [3].

- The finding that SYKi-resistant cells display hypersensitivity to glucocorticoids reveals a potential sequential or combination therapy strategy for managing resistance in AML [2].

Future research should focus on validating these combination strategies in clinical settings and further elucidating the molecular links between SYK inhibition, inflammatory signaling, and glucocorticoid sensitivity.

References

- 1. Combinatorial efficacy of this compound and chemotherapy ... [haematologica.org]

- 2. Inflammatory signaling play a role in SYK pathways ... inhibitor [nature.com]

- 3. The selective inhibition of the Syk tyrosine kinase ... [frontiersin.org]

- 4. An Open-label, Phase II Trial of this compound (GS-9973), a ... [pmc.ncbi.nlm.nih.gov]

- 5. The spleen tyrosine kinase inhibitor this compound resolves ... [pmc.ncbi.nlm.nih.gov]

entospletinib first in human study phase 1

Experimental Protocol & Key Findings

For the multiple ascending dose (MAD) portion, subjects received entospletinib or placebo twice daily for 7 days. Pharmacokinetic blood samples were collected on Day 1 and Day 7 at pre-specified time points. Key PK parameters like maximum plasma concentration (Cmax) and area under the curve (AUC) were calculated [1].

The pharmacodynamic assessment used two biomarkers in blood samples [1]:

- CD63 Expression: Measured ex vivo after anti-IgE stimulation of basophils.

- Phosphorylated SYK (pSYK): Measured after pervanadate stimulation of whole blood.

The table below summarizes the quantitative outcomes from the FIH study.

| Parameter / Finding | Result / Value |

|---|---|

| Safety & Tolerability | Generally well-tolerated over a 48-fold dose range. Adverse events (AEs) were generally mild to moderate. No AE-driven study drug discontinuations [1]. |

| Pharmacokinetics (PK) | |

| - Plasma Half-life | 9–15 hours [1] |

| - Exposure Plateau | Reached at doses ≥600 mg twice daily, suggesting solubility-limited absorption [1] |

| Pharmacodynamics (PD) | |

| - CD63 Inhibition (at ≥600 mg BID) | >90% at peak (Cmax); >60% at trough (Cmin) concentrations [1] |

| - pSYK Inhibition (at ≥600 mg BID) | >70% at peak; >50% at trough concentrations [1] |

The diagram below illustrates the rationale for targeting SYK with this compound and the pharmacodynamic strategy used in the FIH study to confirm target engagement.

Clinical Development Context

The FIH study provided the foundational data for subsequent trials in patients with hematologic malignancies. This compound has since been clinically evaluated in several cancers [2]:

- Chronic Lymphocytic Leukemia (CLL): A phase II study in relapsed or refractory CLL showed an overall response rate of 61.0% and a median progression-free survival of 13.8 months with 800 mg BID dosing [2].

- Acute Myeloid Leukemia (AML): Clinical trials have investigated this compound, both as monotherapy and in combination with chemotherapy, based on the role of SYK in HOXA9/MEIS1-driven leukemias [3] [4].

References

- 1. Pharmacokinetics, Pharmacodynamics, and Safety of ... [pmc.ncbi.nlm.nih.gov]

- 2. Syk inhibitors in clinical development for hematological ... [pmc.ncbi.nlm.nih.gov]

- 3. Inflammatory signaling pathways play a role in SYK ... [nature.com]

- 4. Combinatorial efficacy of this compound and chemotherapy ... [haematologica.org]

Comprehensive Technical Guide: Entospletinib in B-Cell Malignancies - Pathogenesis and Therapeutic Applications

Introduction to SYK Inhibition in B-Cell Malignancies

Spleen tyrosine kinase (SYK) has emerged as a critical signaling intermediary in the B-cell receptor (BCR) pathway and represents a promising therapeutic target across various B-cell malignancies. SYK is a 72 kDa non-receptor tyrosine kinase predominantly expressed in hematopoietic cells that functions as a proximal regulator of multiple downstream signaling cascades, including PI3K/AKT, ERK, and BTK/PLCγ2 pathways. The discovery that SYK activation supports survival and proliferation of malignant B-cells has driven the development of selective SYK inhibitors, with entospletinib (GS-9973) representing a second-generation inhibitor with improved selectivity and reduced off-target effects compared to earlier compounds like fostamatinib. This compound is an ATP-competitive kinase inhibitor that specifically disrupts SYK kinase activity with a dissociation constant (Kd) of 7.6 nM, demonstrating excellent selectivity in broad kinase panel screenings. This comprehensive technical review examines the pathogenic mechanisms of SYK in B-cell malignancies, details the preclinical and clinical profile of this compound, and provides detailed experimental protocols for investigating its effects, supporting ongoing drug development efforts for hematologic malignancies [1] [2].

Molecular Pathogenesis and Mechanism of SYK Inhibition

SYK in B-Cell Receptor Signaling Pathway

SYK occupies a central position in BCR signaling, functioning as a key mediator between membrane receptor engagement and intracellular signaling activation. Following BCR stimulation, the immunoreceptor tyrosine-based activation motifs (ITAMs) on the cytoplasmic tails of Ig-α and Ig-β subunits become phosphorylated by Src-family kinases, primarily LYN. This phosphorylation creates docking sites for SYK via its tandem SH2 domains. Upon binding, SYK undergoes autophosphorylation at multiple sites (including Tyr525/526), leading to full kinase activation and initiation of downstream signaling cascades. The critical functions of SYK in normal B-cell development are demonstrated by the complete failure of B-cell development in SYK-deficient mice, underscoring its non-redundant role in B-cell maturation. In malignant B-cells, this pathway is often dysregulated, with constitutive SYK activation providing continuous survival and proliferation signals independent of external antigen stimulation [1] [2] [3].

Table: Key SYK Phosphorylation Sites and Their Functional Roles

| Phosphorylation Site | Functional Role | Detection Methods | Biological Consequence |

|---|---|---|---|

| Tyr525/526 | Autophosphorylation site | Western blot, phosphospecific antibodies | Full kinase activation, downstream signaling initiation |

| Tyr352 (Y348) | Activation site in interdomain linker | Flow cytometry, Western blot | Enhanced substrate binding and catalytic activity |

| Multiple tyrosine residues | Creates docking sites for signaling proteins | Mass spectrometry, phosphoprotein arrays | Recruitment of BLNK, BTK, PI3K subunits |

Beyond its canonical role in BCR signaling, SYK also participates in alternative signaling pathways that contribute to malignant pathogenesis. These include signal transduction from Fc receptors, integrins, cytokine receptors, and C-type lectin receptors, enabling SYK to influence diverse cellular processes such as adhesion, migration, and cytokine production. This pleiotropic involvement in multiple signaling networks enhances the therapeutic potential of SYK inhibition, particularly in malignancies where microenvironmental interactions contribute to pathogenesis and treatment resistance [1] [2].

This compound Mechanism of Action

This compound demonstrates a highly selective inhibition profile targeting SYK with minimal off-target effects on other kinase targets. Its mechanism involves competitive binding to the ATP-binding pocket of SYK, preventing phosphorylation and subsequent activation of downstream signaling molecules. Preclinical studies have demonstrated that this compound treatment effectively suppresses phosphorylation of multiple downstream effectors, including BLNK, BTK, PLCγ2, AKT, and ERK, ultimately leading to cell cycle arrest and induction of apoptosis in sensitive B-cell malignancy models. In chronic lymphocytic leukemia (CLL) models, this compound disrupts the protective microenvironment by reducing secretion of chemokines CCL3 and CCL4, which facilitates egress of malignant cells from protective nodal and marrow niches into the periphery, manifesting clinically as redistribution lymphocytosis—a class effect observed with BCR signaling inhibitors [1] [2] [4].

Clinical Efficacy Across B-Cell Malignancies

This compound has demonstrated variable clinical efficacy across different B-cell malignancy subtypes, reflecting the differential dependency on SYK signaling among these diseases. The most robust responses have been observed in CLL, while more limited activity has been documented in aggressive lymphoma subtypes. The table below summarizes key clinical trial results across various indications:

Table: Clinical Efficacy of this compound Across B-Cell Malignancies

| Malignancy Type | Study Phase | Patient Population | Response Rate | PFS/EFS | Key Findings |

|---|---|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | Phase 2 | Relapsed/refractory (n=41) | ORR: 61.0% (95% CI: 44.5-75.8%) | Median PFS: 13.8 months | 94.9% achieved adenopathy reduction; lymphocytosis observed |

| CLL with Obinutuzumab | Phase 1/2 | Relapsed/refractory (n=21) | ORR: 66.7% (95% CI: 43.0-85.4%); CR: 14.3% | Median EFS: 24 months | Active in high-risk CLL (CK/TP53 aberrations) |

| Follicular Lymphoma (FL) | Phase 2 | Relapsed/refractory (n=41) | ORR: 13.0% (CR: 1 patient) | PFS at 24 weeks: 51.5% | Limited single-agent activity |

| Mantle Cell Lymphoma (MCL) | Phase 2 | Relapsed/refractory (n=39) | Not specified | PFS at 16 weeks: 63.9% | Modest activity warranting combination approaches |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Phase 2 | Relapsed/refractory (n=43) | No CR or PR; SD: 12% | Median PFS: 1.5 months | Limited single-agent activity |

In CLL, this compound monotherapy demonstrated meaningful clinical activity with an overall response rate of 61.0% and median progression-free survival of 13.8 months in patients with relapsed or refractory disease. Notably, lymph node reduction was achieved in 94.9% of patients, consistent with the drug's mechanism of disrupting microenvironmental interactions. When combined with the anti-CD20 antibody obinutuzumab, this compound showed enhanced efficacy, particularly in high-risk patients with cytogenetic abnormalities such as complex karyotype or TP53 aberrations, achieving a 66.7% overall response rate and 24-month event-free survival [4] [5].

In contrast, this compound demonstrated more limited activity in aggressive lymphomas such as DLBCL, where no complete or partial responses were observed in a phase 2 trial of 43 patients, with a median progression-free survival of only 1.5 months. Similarly, modest efficacy was observed in indolent non-Hodgkin lymphomas including follicular lymphoma and marginal zone lymphoma, suggesting that future development in these indications may require rational combination strategies rather than monotherapy approaches [6] [5].

Experimental Protocols for Investigating this compound

In Vitro Assessment of this compound Activity

Cell Line Models and Culture Conditions: For investigating this compound activity in B-cell malignancies, representative cell lines should be selected spanning different developmental stages and molecular subtypes. Recommended models include: NALM-6 (pre-B-ALL, pre-BCR+), SEM (pro-B-ALL, pre-BCR-), RS4;11 (pro-B-ALL, pre-BCR-), and SU-DHL-4 (B-cell lymphoma, SYK-high) as a positive control. Cells should be maintained in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂. For drug treatment, this compound should be prepared as a 10 mM stock solution in DMSO and stored at -20°C, with serial dilutions prepared fresh for each experiment [3].

Viability and Proliferation Assays: Cell viability should be assessed using CellTiter-Glo luminescent assay (or similar MTT/formazan-based assays) following 72-hour exposure to this compound across a concentration range (typically 0.1 nM to 10 μM). For proliferation kinetics, cells can be labeled with CFSE dye and division tracking performed via flow cytometry over 96 hours. Apoptosis should be evaluated using Annexin V/propidium iodide staining with flow cytometric analysis, while cell cycle distribution can be assessed with propidium iodide DNA staining following 48-hour drug exposure [3].

Molecular Signaling Assessments: For evaluation of pathway inhibition, cells should be treated with this compound for 2-24 hours followed by phospho-protein analysis. Western blotting should probe for pSYK (Tyr525/526), pAKT (Ser473), pERK (Thr202/Tyr204), pGSK3β (Ser9), and cleavage products of PARP and caspase-3 as apoptosis markers. Additional validation can be performed using phospho-flow cytometry for high-throughput signaling analysis across multiple conditions and timepoints [7] [3].

In Vivo Evaluation Protocols

Patient-Derived Xenograft (PDX) Models: For in vivo assessment of this compound efficacy, PDX models of B-cell malignancies should be established in NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice via intravenous or intrafemoral injection of primary patient samples. Once engraftment is confirmed (typically 4-8 weeks by peripheral blood CD45+ human cell detection), mice should be randomized to treatment groups including: vehicle control, This compound monotherapy (provided in rodent chow at 0.03-0.07% concentrations or via oral gavage), chemotherapy control (vincristine 0.15 mg/kg weekly intraperitoneally), and combination arms. Treatment duration should be 4-6 weeks with weekly monitoring of leukemia burden via peripheral blood sampling and bioluminescent imaging if luciferase-tagged cells are used [7].

Pharmacodynamic and Efficacy Endpoints: At study endpoint, mice should be euthanized for comprehensive analysis of tumor burden in bone marrow, spleen, and other infiltrated organs. Pharmacodynamic assessments should include Western blot analysis of SYK pathway inhibition in retrieved leukemia cells and immunohistochemical staining for cleaved caspase-3 as a marker of apoptosis. Efficacy should be evaluated based on reduction in leukemia burden compared to control groups, overall survival prolongation, and statistical analysis using Log-rank test for survival comparisons and ANOVA for tumor burden assessments [7].

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways and experimental approaches for investigating this compound in B-cell malignancies:

SYK Signaling Pathway and this compound Inhibition Mechanism

Experimental Workflow for this compound Investigation

Resistance Mechanisms and Combination Strategies

Established Resistance Pathways

Despite initial responses in sensitive malignancies, acquired resistance to this compound represents a significant clinical challenge. Key resistance mechanisms identified include:

Inflammatory Signaling Activation: SYK inhibitor-resistant AML cells demonstrate strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets, suggesting compensatory activation of alternative survival pathways. This inflammatory signature is absent in treatment-naive cells, which instead show downregulation of these pathways following SYK inhibition [8].

Cytokine-Mediated Rescue: Overexpression of IL-3 has been identified as a potent resistance mechanism that promotes survival despite SYK inhibition. IL-3 overexpression activates JAK-STAT signaling and enhances colony-forming potential in the presence of this compound, providing a bypass mechanism that maintains cell viability independent of SYK function [8].

RAS/MAPK Pathway Activation: In B-ALL models, NRAS or KRAS mutations confer resistance to this compound, with mutated RAS signaling maintaining downstream ERK activation despite upstream SYK inhibition. This resistance mechanism highlights the importance of RAS status assessment when considering SYK-directed therapy [7].

Glucocorticoid Receptor Upregulation: SYK inhibitor-resistant cells demonstrate increased sensitivity to glucocorticoids associated with upregulated NR3C1 (glucocorticoid receptor) expression. While not directly conferring resistance to this compound, this adaptation represents a therapeutically exploitable vulnerability in resistant disease [8].

Rational Combination Approaches

Based on these resistance mechanisms, several rational combination strategies have been investigated preclinically:

This compound with Chemotherapy: In KMT2A-rearranged ALL PDX models, this compound combined with vincristine demonstrated superior inhibition of leukemia proliferation compared to either agent alone, suggesting synergistic activity. The combination was particularly effective in RAS-wildtype models, where enhanced cell cycle arrest and apoptosis were observed [7].

Dual Kinase Inhibition: Combined targeting of SYK and MEK with This compound and selumetinib showed enhanced efficacy in KMT2A-AFF1 PDX models, effectively overcoming RAS-mediated resistance. This combination simultaneously targets vertical pathway nodes, preventing compensatory signaling activation [7].

SYK and BCL-2 Inhibition: Preclinical data suggest potential synergy between this compound and venetoclax, particularly in CLL models where microenvironmental signaling provides protection against BCL-2 inhibition. This combination is currently being explored in clinical trials for relapsed/refractory disease [4].

SYK and PI3Kδ Inhibition: Combined this compound and idelalisib has shown enhanced disruption of BCR and chemokine signaling in CLL models, effectively targeting parallel pathways in the BCR signaling network [3].

Conclusion and Future Directions

References

- 1. Targeting B - cell receptor signaling kinases in chronic lymphocytic... [pmc.ncbi.nlm.nih.gov]

- 2. Syk inhibitors in clinical development for hematological malignancies [jhoonline.biomedcentral.com]

- 3. Precursor B-ALL Cell Lines Differentially Respond to SYK ... [mdpi.com]

- 4. This compound and obinutuzumab in patients with relapsed/ ... [haematologica.org]

- 5. An open‐label phase 2 trial of this compound in indolent non ... [pmc.ncbi.nlm.nih.gov]

- 6. An Open-label, Phase II Trial of this compound (GS-9973), a ... [pmc.ncbi.nlm.nih.gov]

- 7. Combinatorial efficacy of this compound and chemotherapy ... [haematologica.org]

- 8. Inflammatory signaling play a role in SYK inhibitor resistant... pathways [nature.com]

Transcriptional Regulation of HOXA9 and MEIS1 by Entospletinib: Mechanisms, Assessment Methodologies, and Therapeutic Implications

Introduction to SYK-HOXA9/MEIS1 Axis in Acute Leukemia

The spleen tyrosine kinase (SYK) has emerged as a critical oncogenic driver in specific molecular subtypes of acute leukemia, particularly those characterized by high expression of HOXA9 and MEIS1 transcription factors. Entospletinib, an orally bioavailable, selective SYK inhibitor, has demonstrated promising clinical activity in genetically defined acute myeloid leukemia (AML) subsets, revealing a sophisticated transcriptional network centered on the HOXA9/MEIS1 oncogenic axis. This regulatory network is especially prominent in leukemias harboring KMT2A (MLL) rearrangements, which constitute approximately 10% of AML cases and are associated with poor prognosis despite intensive chemotherapy regimens. The mechanistic relationship between SYK inhibition and transcriptional regulation of these homeobox genes represents a fascinating example of how targeted kinase inhibition can modulate fundamental transcriptional programs in cancer cells, offering insights for therapeutic development.

Research has established that SYK promotes leukemogenesis through multiple interconnected mechanisms: directly phosphorylating the FLT3 receptor in FLT3-mutant AML, and participating in a regulatory loop with HOXA9 and MEIS1 in KMT2A-rearranged leukemia. This creates a dependency on SYK signaling for maintenance of the leukemic state in these contexts. Understanding the precise mechanisms by which this compound modulates the HOXA9/MEIS1 transcriptional program requires integration of molecular signaling data, transcriptional profiling, and functional validation across model systems. This technical guide comprehensively synthesizes current research findings to provide researchers and drug development professionals with a foundational resource for advancing therapeutic strategies targeting this pathway.

Molecular Mechanisms Connecting SYK Inhibition to HOXA9/MEIS1 Regulation

Core Signaling Pathway and Transcriptional Networks

The relationship between SYK inhibition and HOXA9/MEIS1 transcriptional regulation operates through a multi-layered signaling network. This compound, as a selective SYK inhibitor, directly targets SYK kinase activity, initiating a cascade of downstream effects that ultimately converge on key transcriptional regulators of leukemic cell identity and survival. The foundational mechanism begins with SYK's role in propagating signals from various surface receptors, including integrins and Fc receptors in AML cells, with particular importance in leukemias exhibiting high HOXA9 and MEIS1 expression [1]. This signaling connection explains the preferential sensitivity of HOXA9/MEIS1-high leukemias to SYK inhibition observed in both preclinical models and clinical trials.

The transcriptional regulation occurs through several interconnected mechanisms. First, SYK directly phosphorylates the FLT3 receptor, enhancing its activity in FLT3-mutant AML and creating a synergistic oncogenic signal [2]. Second, in KMT2A-rearranged leukemias, SYK participates in a feed-forward regulatory loop where it contributes to MEIS1 induction in conjunction with HOXA9 [2]. This establishes a self-reinforcing oncogenic circuit that maintains the leukemic state. When SYK is inhibited by this compound, this circuit is disrupted, leading to downregulation of HOXA9/MEIS1 transcriptional programs. Importantly, research has demonstrated that HOXA9 functions as a crucial transcriptional maintenance factor that preserves hematopoietic precursor identity by sustaining expression of anti-apoptotic genes, while MYC (itself a target of MLL fusions) drives proliferative pathways [3]. This functional specialization within the transcriptional network helps explain the synthetic lethality observed when SYK signaling is disrupted in HOXA9/MEIS1-dependent leukemias.

Figure 1: Molecular Mechanism of this compound in HOXA9/MEIS1 Regulation. This diagram illustrates how SYK inhibition disrupts key signaling pathways in leukemia, leading to downregulation of critical transcriptional programs that maintain the leukemic state.

Key Downstream Targets and Effector Mechanisms

The downstream effects of HOXA9/MEIS1 transcriptional regulation involve multiple effector pathways that contribute to leukemogenesis. Research has revealed that HOXA9 maintains gene expression for multiple anti-apoptotic pathways to promote leukemogenesis, with BCL2 and SOX4 identified as key synergistic targets that suppress apoptosis in cooperation with MYC [3]. Additionally, a novel HOXA9/MEIS1 target, SCUBE1, has been identified as critically involved in MLL-rearranged AML development by promoting activation of the FLT3-LYN signaling axis [4]. SCUBE1 binds to FLT3 and facilitates FLT3 signaling, potentially acting as a co-receptor to enhance FLT3 ligand binding, creating a reinforced signaling network downstream of HOXA9 and MEIS1.

The interconnection between these pathways creates vulnerabilities that can be therapeutically exploited. For instance, in MLL-rearranged leukemia, MLL fusion proteins directly activate both MYC and HOXA9 expression, and combined expression of MYC and HOXA9 induces leukemia, whereas single gene transduction of either does not, indicating powerful synergy between these oncogenes [3]. This synergy helps explain the particular sensitivity of these leukemias to SYK inhibition, as disrupting this network simultaneously impacts both the identity-maintaining functions of HOXA9 and the proliferative drive provided by MYC. The mechanistic insights into these transcriptional relationships provide a roadmap for developing rational combination therapies that target complementary nodes in this network.

Experimental Approaches for Assessing this compound Effects

Methodologies for Transcriptional Regulation Studies

Investigating the effects of this compound on HOXA9/MEIS1 transcriptional regulation requires application of sophisticated molecular and cellular techniques. RNA sequencing (RNA-seq) has proven invaluable for characterizing the transcriptomic changes induced by SYK inhibition. In this compound-resistant AML cells, RNA-seq revealed strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets compared to naive cells, while naive AML cells treated with this compound showed strong downregulation of these same pathways [1] [5]. This reciprocal pattern highlights the dynamic regulation of inflammatory signaling in response to SYK inhibition and resistance development. For researchers implementing these approaches, careful attention to cell line models, treatment conditions, and analytical methods is critical for generating reproducible results.

Chromatin immunoprecipitation (ChIP) assays provide complementary information about transcription factor binding and chromatin modifications. Studies have identified putative HOXA9/MEIS1 co-bound sites located at distal regulatory regions of potential target genes like SCUBE1, which can be validated through luciferase reporter assays and knockdown approaches [4]. When performing these assays, it is essential to include appropriate controls such as isotype-matched immunoglobulins and input DNA samples to ensure specificity. For functional validation, shRNA-mediated knockdown of HOXA9 and MEIS1 can confirm direct transcriptional targets, while overexpression studies test sufficiency for inducing resistance phenotypes. These methodologies collectively enable comprehensive mapping of the transcriptional network regulated by the SYK-HOXA9/MEIS1 axis.

Functional Assays for Mechanistic Validation

Beyond transcriptional profiling, functional assays are indispensable for establishing causal relationships between SYK inhibition and phenotypic outcomes in leukemia models. Colony formation assays in methylcellulose medium provide a robust measure of leukemic cell growth and self-renewal capacity following this compound treatment. Research has demonstrated that this compound inhibits methylcellulose colony formation in a dose-dependent manner in KMT2A-rearranged ALL models [6]. For these assays, cells are typically plated in triplicate at optimized densities and treated with varying concentrations of this compound (common range: 0.1-10 μM) for 7-14 days before quantifying colony numbers and morphology.

In vivo validation using patient-derived xenograft (PDX) models represents a critical step in translational research. These studies involve transplanting human leukemia cells into immunodeficient mice (typically NSG strains) followed by treatment with this compound as monotherapy or in combination regimens. Experimental endpoints include leukemia burden assessment in bone marrow and peripheral blood, overall survival, and pharmacodynamic analysis of pathway modulation in harvested leukemic cells [6]. For instance, in vivo inhibition of leukemia proliferation with this compound monotherapy has been observed in RAS-wild-type KMT2A-AFF1, KMT2A-MLLT3, and KMT2A-MLLT1 ALL PDX models, with enhanced activity in combination with chemotherapy [6]. These functional approaches provide critical bridges between molecular observations and potential clinical applications.

Therapeutic Implications and Clinical Translation

Efficacy Across Molecular Subtypes

The therapeutic efficacy of this compound varies significantly across molecularly defined leukemia subtypes, reflecting the differential dependency on SYK signaling. Clinical evidence demonstrates that this compound combined with standard 7+3 induction chemotherapy (cytarabine + daunorubicin) produces particularly high response rates in specific genetic subgroups. In a phase 1b/2 study of previously untreated AML patients, the composite complete response rate with this compound + 7+3 was 70%, with notably high responses in molecularly defined subsets [7] [2]. These response patterns highlight the importance of patient selection based on molecular characteristics and provide insights into the biological networks involved.

Table 1: Clinical Efficacy of this compound Combination Therapy by Molecular Subgroup

| Molecular Subtype | Patient Number | Complete Response Rate | Key Findings |

|---|---|---|---|

| KMT2A rearrangements | 10 | 90% | Highest response rate; strong HOXA9/MEIS1 expression |

| NPM1 mutations | 15 | 87% | Associated with HOXA9/MEIS1 overexpression |

| FLT3-ITD mutations | 6 | 83% | SYK directly phosphorylates FLT3 receptor |

| Secondary AML | 14 | 64% | Above historical control rates |

| Overall cohort | 53 | 70% | Median age 60 years; diverse risk groups |

Interestingly, patients with baseline HOXA9 and MEIS1 expression higher than the median had improved overall survival compared with patients with below median expression when treated with this compound combinations [7]. This finding contrasts with the typical association of high HOXA9/MEIS1 expression with poor prognosis in conventional therapy, suggesting that these transcription factors may serve as predictive biomarkers for SYK inhibitor efficacy. The mechanistic basis for this apparent paradox likely resides in the greater dependency of HOXA9/MEIS1-high leukemias on SYK signaling, making them more vulnerable to SYK inhibition despite their generally more aggressive biology.

Biomarker Development and Assessment Methods

The development of robust biomarkers for patient selection represents a critical component in translating the molecular understanding of this compound's mechanism into clinical practice. HOXA9 and MEIS1 mRNA expression levels can be quantified using reverse transcription-quantitative PCR (RT-qPCR) from bone marrow or peripheral blood samples, with specific protocols calling for RNA extraction, cDNA synthesis, and amplification using TaqMan probes with normalization to reference genes like β-actin [8]. Research has demonstrated that HOXA9 and MEIS1 gene expression levels are significantly elevated in AML patients compared to controls, with a statistically significant positive correlation between their expression levels [8].

For clinical application, receiver operating characteristic (ROC) analysis has been used to determine optimal cutoff values for HOXA9 and MEIS1 expression in AML diagnosis. One study identified a HOXA9 mRNA expression cutoff of 1.06 with 87.9% sensitivity and 92.9% specificity, and a MEIS1 mRNA expression cutoff of 1.3 with 82.4% sensitivity and 100% specificity for distinguishing AML from healthy controls [8]. While these genes show diagnostic utility, their prognostic value in conventional therapy is less clear, with some studies showing no association between HOXA9 and MEIS1 expression levels and disease-free or overall survival in standard treatment contexts [8]. However, as previously noted, this pattern may reverse when considering SYK inhibitor-based regimens, where high expression may predict enhanced sensitivity.

Resistance Mechanisms and Combinatorial Strategies

Inflammatory Pathways in Acquired Resistance

The development of acquired resistance represents a significant challenge to targeted therapies including this compound, with inflammatory signaling pathways playing a prominent role in resistance mechanisms. Chemical library screens using SYK inhibitor-resistant AML cells have revealed that resistant cells display increased sensitivity to glucocorticoids, potent immunosuppressants that inhibit transcription of cytokine genes [1] [5]. RNA sequencing of this compound-resistant cells shows strong enrichment of inflammatory response and TNFα signaling via NF-κB gene sets compared to naive cells, while naive AML cells treated with this compound show downregulation of these same pathways [5]. This suggests that resistance is associated with compensatory activation of inflammatory signaling, creating a new therapeutic vulnerability that can be exploited with glucocorticoid co-treatment.

At the molecular level, SYK inhibitor resistant cells demonstrate upregulation of NR3C1, the gene encoding the glucocorticoid receptor, at both protein and transcript levels [1]. This upregulation appears specific to SYK inhibitor resistance, as venetoclax-resistant cell lines show no similar NR3C1 increase. However, NR3C1 overexpression alone is not sufficient to confer SYK inhibitor resistance, indicating that additional adaptive changes are required [1]. Functional studies demonstrate that resistant cells show greater upregulation of the pro-apoptotic protein BIM following dexamethasone treatment, suggesting enhanced apoptotic priming through this pathway. These findings reveal a therapeutically exploitable imbalance in resistant cells that could be targeted with rational combination therapies.

Figure 2: Resistance Mechanism to SYK Inhibition and Potential Therapeutic Strategy. This diagram illustrates the compensatory inflammatory pathway activation that occurs in response to SYK inhibition and the potential for glucocorticoid combinations to overcome resistance.

Combinatorial Approaches to Overcome Resistance

Rational combination strategies represent the most promising approach for overcoming resistance and enhancing the efficacy of this compound. Several combinatorial strategies have shown promise in preclinical models. The combination of This compound with vincristine chemotherapy demonstrated enhanced activity in KMT2A-rearranged ALL PDX models compared to either agent alone [6]. Similarly, combination with MEK inhibitors like selumetinib showed superior inhibition of ALL proliferation in KMT2A-AFF1 PDX models with NRAS or KRAS mutations, suggesting this approach can overcome RAS-mediated resistance to SYK inhibition [6]. These findings highlight the importance of matching combination strategies to specific resistance mechanisms.

Matrix combination assays evaluating this compound with other targeted agents have revealed additive effects in various genetic contexts. Combination with cytosine arabinoside in NPM1-mutant models, gilteritinib in FLT3-mutant models, and trametinib in RAS-mutant models all demonstrated increased cell death compared to single-agent treatments [9]. The observation that IL-3 overexpression can confer resistance to SYK inhibition suggests that targeting IL-3 signaling or its downstream effectors might represent another productive combinatorial approach [1]. These systematic evaluations of drug combinations across genetically characterized models provide a roadmap for clinical translation of rational combination regimens tailored to specific molecular subtypes.

Table 2: Experimental Evidence for Combination Strategies with this compound

| Combination Partner | Experimental Model | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Vincristine | KMT2A-R ALL PDX models | Enhanced in vivo anti-leukemia effects | Microtubule disruption with signaling inhibition |

| Selumetinib (MEK inhibitor) | KMT2A-AFF1 PDX with RAS mutations | Superior to monotherapy (p<0.05) | Overcomes RAS-mediated resistance |

| Cytarabine | NPM1 mutant ex vivo models | Additive increase in cell death | Combined DNA damage and signaling blockade |

| Gilteritinib (FLT3 inhibitor) | FLT3-mutant ex vivo models | Additive increase in cell death | Dual targeting of synergistic pathways |

| Dexamethasone | SYKi-resistant AML cells | Exploits NR3C1 upregulation | Targets compensatory inflammatory signaling |

Conclusion and Future Directions

The transcriptional regulation of HOXA9 and MEIS1 by this compound represents a compelling example of how targeted kinase inhibition can modulate fundamental transcriptional programs in cancer. The intricate connection between SYK signaling and the HOXA9/MEIS1 transcriptional axis reveals both therapeutic opportunities and challenges. While this compound demonstrates notable efficacy in molecularly defined subsets, particularly KMT2A-rearranged and NPM1-mutant AML, the emergence of resistance through compensatory inflammatory pathway activation highlights the need for rational combination strategies. The discovery that resistant cells develop increased sensitivity to glucocorticoids provides a promising avenue for clinical exploration.

References

- 1. Inflammatory signaling pathways play a role in SYK ... [pmc.ncbi.nlm.nih.gov]

- 2. RESULTS OF A PHASE 1B/2 STUDY OF this compound ... [learningcenter.ehaweb.org]

- 3. HOXA9 promotes MYC-mediated leukemogenesis by ... [elifesciences.org]

- 4. HOXA9/MEIS1 targets in leukemia: reinforced signaling ... [haematologica.org]

- 5. Inflammatory signaling pathways play a role in SYK ... [nature.com]

- 6. Combinatorial efficacy of this compound and chemotherapy ... [haematologica.org]

- 7. Response and Predictive Significance of HOXA9 and MEIS1 ... [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the HOXA9 and MEIS1 genes as a potential ... [jmhg.springeropen.com]

- 9. Preclinical Activity of Selective SYK Inhibitors, this compound ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Entospletinib Combination Induction Therapy in Acute Myeloid Leukemia

Clinical Background and Scientific Rationale